molecular formula C19H23N3O3S B6957963 N-[4-(4-phenyl-1,4-diazepane-1-carbonyl)phenyl]methanesulfonamide

N-[4-(4-phenyl-1,4-diazepane-1-carbonyl)phenyl]methanesulfonamide

Cat. No.: B6957963
M. Wt: 373.5 g/mol
InChI Key: KOQJVKNPXXCNHS-UHFFFAOYSA-N
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Description

N-[4-(4-phenyl-1,4-diazepane-1-carbonyl)phenyl]methanesulfonamide is a synthetic organic compound that belongs to the class of diazepane derivatives. This compound is characterized by the presence of a diazepane ring, a phenyl group, and a methanesulfonamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-[4-(4-phenyl-1,4-diazepane-1-carbonyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-26(24,25)20-17-10-8-16(9-11-17)19(23)22-13-5-12-21(14-15-22)18-6-3-2-4-7-18/h2-4,6-11,20H,5,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQJVKNPXXCNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-phenyl-1,4-diazepane-1-carbonyl)phenyl]methanesulfonamide typically involves multiple steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via nucleophilic substitution reactions, often using phenyl halides or phenylboronic acids in the presence of palladium catalysts.

    Attachment of the Methanesulfonamide Moiety: The final step involves the sulfonylation of the diazepane derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The phenyl and methanesulfonamide groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides, boronic acids, and sulfonyl chlorides are employed under catalytic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(4-phenyl-1,4-diazepane-1-carbonyl)phenyl]methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an antimicrobial and anti-inflammatory agent. Studies have demonstrated its efficacy against various bacterial strains and its ability to reduce inflammation in vitro and in vivo .

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .

Industry

Industrially, the compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(4-phenyl-1,4-diazepane-1-carbonyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets such as enzymes and receptors. The diazepane ring and phenyl group facilitate binding to these targets, leading to the modulation of biological pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis, while its anti-inflammatory effects are linked to the suppression of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepane Derivatives: Compounds with similar diazepane rings but different substituents.

    Sulfonamide Derivatives: Compounds with sulfonamide groups attached to various aromatic or aliphatic moieties.

Uniqueness

N-[4-(4-phenyl-1,4-diazepane-1-carbonyl)phenyl]methanesulfonamide stands out due to its unique combination of a diazepane ring, phenyl group, and methanesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

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